4-(2-Hydroxyethoxy)-3-nitropyridine
Overview
Description
4-(2-Hydroxyethoxy)-3-nitropyridine is an organic compound that belongs to the class of nitropyridines It features a pyridine ring substituted with a nitro group at the third position and a hydroxyethoxy group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethoxy)-3-nitropyridine typically involves the nitration of 4-(2-hydroxyethoxy)pyridine. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyethoxy)-3-nitropyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The hydroxyethoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 4-(2-Aminoethoxy)-3-nitropyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: 4-(2-Oxoethoxy)-3-nitropyridine.
Scientific Research Applications
4-(2-Hydroxyethoxy)-3-nitropyridine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of nitroaromatic compounds with biological molecules.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyethoxy)-3-nitropyridine depends on its chemical reactivity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The hydroxyethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in various environments.
Comparison with Similar Compounds
4-(2-Hydroxyethoxy)-3-nitropyridine can be compared with other nitropyridine derivatives, such as:
4-(2-Hydroxyethoxy)-2-nitropyridine: Similar structure but with the nitro group at the second position.
4-(2-Hydroxyethoxy)-5-nitropyridine: Similar structure but with the nitro group at the fifth position.
4-(2-Hydroxyethoxy)-3-aminopyridine: The nitro group is reduced to an amino group.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications.
Properties
IUPAC Name |
2-(3-nitropyridin-4-yl)oxyethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c10-3-4-13-7-1-2-8-5-6(7)9(11)12/h1-2,5,10H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSWGQCWDQHEPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1OCCO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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